1,6-Bis(2-hydroxyethyloxycarbonylamino)hexane
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Overview
Description
1,6-Bis(2-hydroxyethyloxycarbonylamino)hexane is a chemical compound with the molecular formula C12H24N2O6. It is known for its role in the synthesis of thermoplastic polycarbonate polyurethane elastomers (TPCUEs) through non-isocyanate routes. This compound is significant in the field of polymer chemistry due to its ability to form high-performance elastomers with excellent thermal and mechanical properties .
Preparation Methods
1,6-Bis(2-hydroxyethyloxycarbonylamino)hexane is synthesized from ethylene carbonate and 1,6-hexanediamine. The reaction typically involves the following steps :
Reaction of Ethylene Carbonate with 1,6-Hexanediamine: This step is carried out at 125°C for 4 hours under atmospheric pressure.
Heating the Reaction Mixture: The reaction mixture is then heated to 150°C for 5 hours under reduced pressure (5 kPa) to complete the synthesis.
Chemical Reactions Analysis
1,6-Bis(2-hydroxyethyloxycarbonylamino)hexane undergoes various chemical reactions, including:
Polycondensation: This compound is used in the melt polycondensation process to form TPCUEs.
Hydrogen Bond Formation: The hydroxyl groups in the compound’s structure lead to the formation of inter- and intramolecular hydrogen bonds with carbamate carbonyl groups.
Scientific Research Applications
1,6-Bis(2-hydroxyethyloxycarbonylamino)hexane has several scientific research applications, including:
Polymer Chemistry: It is used in the synthesis of TPCUEs, which are known for their excellent thermal and mechanical properties.
Material Science: The compound is utilized in the development of high-performance elastomers that can be used in various industrial applications.
Biomedical Engineering: Due to its biocompatibility, it is explored for use in medical materials.
Mechanism of Action
The mechanism of action of 1,6-Bis(2-hydroxyethyloxycarbonylamino)hexane involves its ability to form hydrogen bonds with carbamate carbonyl groups. This interaction leads to the formation of stable polymer networks, which contribute to the compound’s effectiveness in creating high-performance elastomers .
Comparison with Similar Compounds
1,6-Bis(2-hydroxyethyloxycarbonylamino)hexane is unique compared to other similar compounds due to its non-isocyanate synthesis route. Similar compounds include:
Polyhydroxycarbamates: These are synthesized through stepwise polymerization of diamines and dicyclic carbonates.
Poly(ester urethane) Elastomers: These are synthesized through non-isocyanate routes and exhibit good thermal and mechanical properties.
Properties
CAS No. |
13027-07-1 |
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Molecular Formula |
C12H24N2O6 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-hydroxyethyl N-[6-(2-hydroxyethoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C12H24N2O6/c15-7-9-19-11(17)13-5-3-1-2-4-6-14-12(18)20-10-8-16/h15-16H,1-10H2,(H,13,17)(H,14,18) |
InChI Key |
MUFHLECIHYAUAE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)OCCO)CCNC(=O)OCCO |
Origin of Product |
United States |
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